2,6-Dimethyl-4-(piperidin-4-ylcarbonyl)morpholine
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Overview
Description
2,6-dimethyl-4-(piperidine-4-carbonyl)morpholine is a chemical compound with the molecular formula C12H22N2O2 It is a derivative of morpholine and piperidine, both of which are important structures in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethyl-4-(piperidine-4-carbonyl)morpholine typically involves the reaction of 2,6-dimethylmorpholine with piperidine-4-carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2,6-dimethyl-4-(piperidine-4-carbonyl)morpholine may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-dimethyl-4-(piperidine-4-carbonyl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
2,6-dimethyl-4-(piperidine-4-carbonyl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-dimethyl-4-(piperidine-4-carbonyl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,6-dimethylmorpholine: A simpler derivative of morpholine with similar structural features.
Piperidine-4-carbonyl chloride: A precursor used in the synthesis of 2,6-dimethyl-4-(piperidine-4-carbonyl)morpholine.
4-(piperidine-4-carbonyl)morpholine: A related compound with a similar core structure but lacking the dimethyl groups.
Uniqueness
2,6-dimethyl-4-(piperidine-4-carbonyl)morpholine is unique due to the presence of both morpholine and piperidine moieties, which confer distinct chemical and biological properties. The dimethyl groups further enhance its stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C12H22N2O2 |
---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-piperidin-4-ylmethanone |
InChI |
InChI=1S/C12H22N2O2/c1-9-7-14(8-10(2)16-9)12(15)11-3-5-13-6-4-11/h9-11,13H,3-8H2,1-2H3 |
InChI Key |
RLABXLCBRJRUIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2CCNCC2 |
Origin of Product |
United States |
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